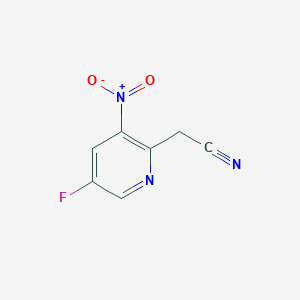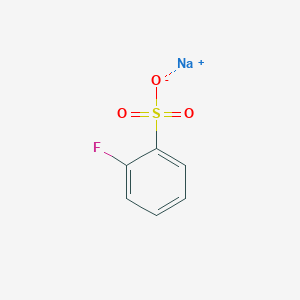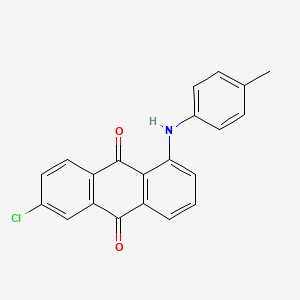
6-Chloro-1-(4-methylanilino)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1-(p-tolylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in various fields such as dyes, pigments, and pharmaceuticals. This compound features a chloro group at the 6th position and a p-tolylamino group at the 1st position on the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(p-tolylamino)anthracene-9,10-dione typically involves the following steps:
Nitration: Anthracene is nitrated to form 1-nitroanthracene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminoanthracene.
Chlorination: The aminoanthracene is chlorinated at the 6th position.
Amination: The chloro group is substituted with a p-tolylamino group.
Oxidation: The anthracene core is oxidized to form the anthracene-9,10-dione structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration, reduction, and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
6-Chloro-1-(p-tolylamino)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The anthracene core can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Further oxidized anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学研究应用
6-Chloro-1-(p-tolylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 6-Chloro-1-(p-tolylamino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in cell proliferation, making it a potential anticancer agent .
相似化合物的比较
Similar Compounds
1-Aminoanthraquinone: Lacks the chloro and p-tolylamino groups, resulting in different chemical properties.
6-Chloroanthraquinone: Lacks the p-tolylamino group, affecting its reactivity and applications.
1-(p-Tolylamino)anthraquinone: Lacks the chloro group, leading to different chemical behavior.
Uniqueness
6-Chloro-1-(p-tolylamino)anthracene-9,10-dione is unique due to the presence of both the chloro and p-tolylamino groups, which confer distinct chemical reactivity and potential biological activities .
属性
CAS 编号 |
61100-65-0 |
|---|---|
分子式 |
C21H14ClNO2 |
分子量 |
347.8 g/mol |
IUPAC 名称 |
6-chloro-1-(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H14ClNO2/c1-12-5-8-14(9-6-12)23-18-4-2-3-16-19(18)21(25)15-10-7-13(22)11-17(15)20(16)24/h2-11,23H,1H3 |
InChI 键 |
SYJVTXWEIAOQOQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


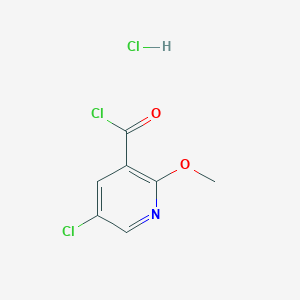
![Thieno[2,3-b][1]benzothiophene](/img/structure/B13134220.png)

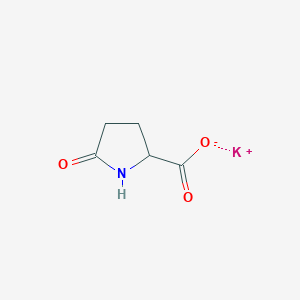
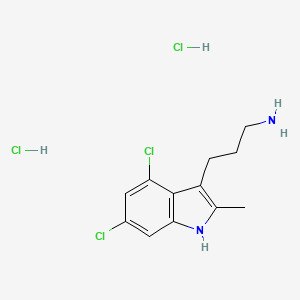

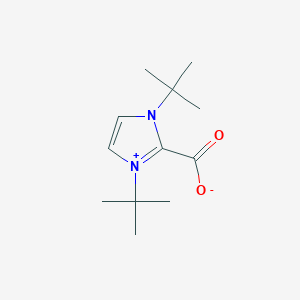
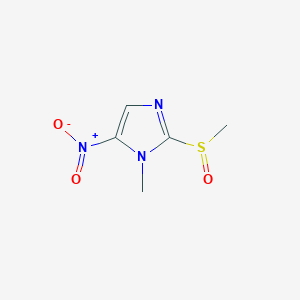


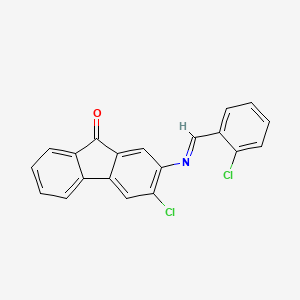
![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)
